![molecular formula C12H8N8O2 B1417677 2-(4-Oxo-3,4-dihidroimidazo[5,1-d][1,2,3,5]tetrazin-8-il)-1H-benzo[d]imidazol-4-carboxamida CAS No. 1706430-63-8](/img/structure/B1417677.png)

2-(4-Oxo-3,4-dihidroimidazo[5,1-d][1,2,3,5]tetrazin-8-il)-1H-benzo[d]imidazol-4-carboxamida

Descripción general

Descripción

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8N8O2 and its molecular weight is 296.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

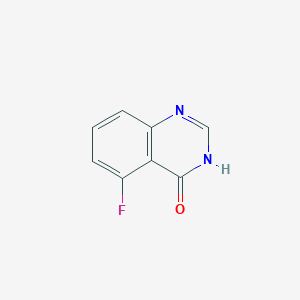

Oncología: Actividad Antitumoral

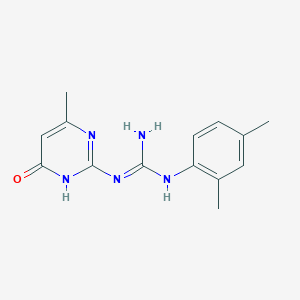

Este compuesto ha sido sintetizado y evaluado por su potencial actividad antitumoral. Los derivados de este compuesto han mostrado inhibición del crecimiento en varias líneas celulares de tumores sólidos humanos y líneas celulares de leucemia HL-60 . Un derivado particular, el Compuesto IVa, demostró más actividad que otros compuestos e incluso el control positivo temozolomida . Esto sugiere que las modificaciones de la estructura central podrían conducir a nuevos agentes terapéuticos con mayor eficacia antitumoral.

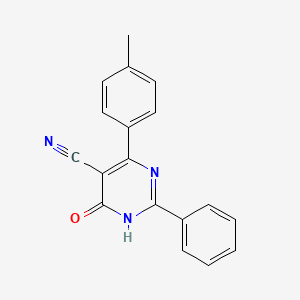

Química Medicinal: Síntesis de Análogos

El compuesto sirve como intermedio en la síntesis de análogos de temozolomida . Se han desarrollado métodos de síntesis eficientes para la nor-temozolomida, que se pueden modificar aún más para crear nuevos análogos . Estos análogos podrían potencialmente tener diferentes perfiles farmacológicos y podrían ser útiles para superar la resistencia a los tratamientos actuales.

Farmacocinética: Mejora de la Solubilidad

Los investigadores han observado que los derivados de este compuesto exhiben una solubilidad en agua considerablemente mejorada . Esta es una propiedad farmacocinética significativa ya que puede mejorar la biodisponibilidad del fármaco, lo que permite una mejor absorción y distribución en el cuerpo.

Resistencia a los Fármacos: Estudio del Mecanismo

Se han estudiado los derivados del compuesto para comprender el mecanismo de resistencia tumoral a los agentes alquilantes como la temozolomida . Comprender este mecanismo puede ayudar a diseñar fármacos que puedan eludir o inhibir las vías de resistencia, lo que hace que los tratamientos sean más efectivos.

Terapia Combinada: Efectos Sinergísticos

Hay una investigación en curso sobre terapias combinadas de temozolomida con fármacos anticancerosos establecidos . Los derivados de este compuesto podrían usarse en combinación con otros fármacos para investigar posibles efectos sinérgicos que podrían mejorar la actividad antitumoral.

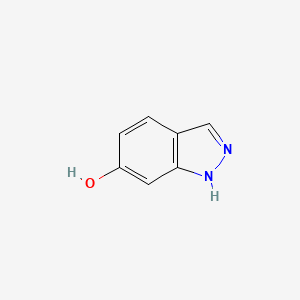

Bioquímica: Interacción con el ADN

El compuesto y sus derivados interactúan con el ADN, lo que lleva a la metilación del ADN . Esta interacción es crucial para su actividad antitumoral ya que puede inducir la apoptosis en las células cancerosas. La investigación adicional sobre esta interacción puede proporcionar información sobre terapias contra el cáncer más específicas.

Desarrollo de Fármacos: Nuevas Rutas de Síntesis

Se ha desarrollado una ruta de síntesis alternativa para la temozolomida utilizando el anión de nor-temozolomida, lo que evita el uso de materiales peligrosos como el isocianato de metilo . Esto hace que el proceso de producción sea más seguro y más ecológico.

Biología Celular: Especificidad de la Línea Celular

Los derivados del compuesto se han probado en una variedad de líneas celulares de tumores humanos, incluidas líneas celulares de cáncer de próstata, mama y colon . Este estudio de especificidad ayuda a comprender qué tipos de cánceres podrían ser más sensibles al tratamiento con estos compuestos.

Mecanismo De Acción

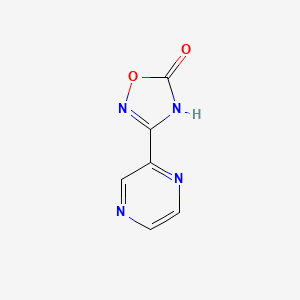

Target of Action

It is synthesized as an intermediate for the preparation of the antitumor drug temozolomide . Temozolomide targets DNA, specifically the guanine segment of a sequence of three or more guanines .

Mode of Action

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide could be hydrolyzed in vivo to form an active metabolite . This active metabolite is similar to the active form of temozolomide, which attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .

Biochemical Pathways

Its active metabolite, similar to that of temozolomide, causes dna methylation . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells .

Pharmacokinetics

It is known that the compound could be hydrolyzed in vivo to form an active metabolite .

Análisis Bioquímico

Biochemical Properties

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with DNA, leading to the formation of DNA adducts that can result in cell cycle arrest and apoptosis . It is known to interact with enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT), which repairs the DNA damage caused by alkylating agents . The interaction with MGMT is particularly important as it determines the sensitivity of tumor cells to the compound.

Cellular Effects

The effects of 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by inducing DNA damage, which in turn activates cell signaling pathways involved in DNA repair, cell cycle regulation, and apoptosis . It has been observed to affect gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of key metabolites.

Molecular Mechanism

At the molecular level, 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide exerts its effects through several mechanisms. It binds to DNA, forming adducts that interfere with DNA replication and transcription . This binding leads to the activation of DNA damage response pathways, including the recruitment of proteins such as ATRIP and ATR, which initiate cell cycle arrest and apoptosis . The compound also inhibits the activity of MGMT, preventing the repair of DNA damage and enhancing its cytotoxic effects on tumor cells.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide in laboratory settings have been studied extensively. The compound exhibits stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that it maintains its cytotoxic effects on tumor cells, leading to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other biomolecules.

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Studies have identified a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dose optimization in clinical applications.

Metabolic Pathways

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide is involved in several metabolic pathways. It undergoes metabolic activation to form reactive intermediates that interact with DNA and other biomolecules . Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its bioavailability and efficacy . The compound’s effects on metabolic flux and metabolite levels have been observed, with alterations in pathways related to nucleotide synthesis and energy metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by interacting with DNA . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide is primarily in the nucleus, where it interacts with DNA to exert its cytotoxic effects . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to the nucleus . Additionally, the compound may localize to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and apoptosis.

Propiedades

IUPAC Name |

2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJDSVYJWAWEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)